molecular formula C20H18O6 B2637836 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate CAS No. 637750-39-1

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate

Cat. No.: B2637836
CAS No.: 637750-39-1
M. Wt: 354.358
InChI Key: KLCLUJMNQIFTAX-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of guaifenesin , also known as 3-(2-methoxyphenoxy)propan-1,2-diol . Guaifenesin is a common expectorant used in many cough and cold medications .


Molecular Structure Analysis

The molecular structure analysis of similar compounds has been conducted using techniques like FT-Raman and FTIR spectroscopy . These techniques help in understanding the fundamental vibrational frequencies and intensities of the vibrational bands.


Chemical Reactions Analysis

In a study on the pyrolysis mechanism of a β-O-4 lignin dimer model compound, 9 reasonable reaction paths were studied using DFT .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the crystal structure of guaifenesin was solved using Monte Carlo simulated annealing techniques applied to synchrotron powder data .

Scientific Research Applications

Anticancer Activity

  • Bis-chromone derivatives, including compounds structurally related to 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate, have been studied for their anticancer activity. Certain derivatives exhibited micromolar level in vitro anti-proliferative activity against various human cancer cell lines (Venkateswararao et al., 2014).

Chemical Synthesis and Reactions

  • Research on the synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions involved compounds similar to this compound (Budzisz et al., 2004).
  • Novel polystyrene-supported TBD catalysts were used in the Michael addition for the synthesis of Warfarin and its analogues, involving related chromenone compounds (Alonzi et al., 2014).

Antimicrobial and Antiviral Activities

  • Certain chromone derivatives, including compounds closely related to the subject chemical, have shown potential anti-Tobacco Mosaic Virus (anti-TMV) activities (Liao et al., 2020).
  • The antibacterial effects of synthesized new derivatives of 4-hydroxy-chromen-2-one, a structural analogue, have been explored (Behrami & Dobroshi, 2019).

Novel Synthetic Strategies

  • A novel synthesis strategy for 2-substituted 3-(4-oxo-4H-chromen-3-yl)acrylates, using a base-catalyzed tandem reaction, involved related compounds (Fan et al., 2014).

Photocatalytic and Photochemical Properties

  • The study of indium triflate catalyzed microwave-assisted alkenylation of methoxyphenols, which involved the synthesis of chromene derivatives, highlighted unique photocatalytic properties (Rao et al., 2015).

Enzyme and Molecular Docking Studies

  • Ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives included antimicrobial analysis, enzyme assay, docking study, and toxicity study, which might be relevant for compounds structurally similar to this compound (Tiwari et al., 2018).

Mechanism of Action

Guaifenesin, a related compound, is known to act as a centrally acting muscle relaxant with expectorant properties .

Safety and Hazards

Safety data sheets for related compounds provide information on hazards, safety precautions, and first-aid measures .

Properties

IUPAC Name

[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-12(2)20(22)25-13-8-9-14-17(10-13)24-11-18(19(14)21)26-16-7-5-4-6-15(16)23-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCLUJMNQIFTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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